![molecular formula C26H21ClN4O2S B2746153 3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 442531-99-9](/img/no-structure.png)
3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are known for their vast array of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole compounds are generally crystalline and colorless in nature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Quinazoline derivatives have been synthesized through various chemical reactions, highlighting their versatility and potential for modification. For example, Azizian et al. (2000) described the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, demonstrating a method for synthesizing quinazolinediones, which could be related to the reactivity and synthesis pathways of similar compounds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Antimicrobial Applications
Quinazoline derivatives have shown potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines and tested them for antibacterial and antifungal activities, suggesting the utility of quinazoline scaffolds in developing antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antitumor and Antifolate Activities
Quinazoline derivatives have also been explored for their antitumor and antifolate inhibitor activities. Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents, highlighting the compound's relevance in cancer research (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Biological Studies
Studies have also been conducted on the biological activities of quinazoline derivatives, including their potential as antimicrobial agents. Patel, Patel, and Patel (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and evaluated their antimicrobial activity, indicating the biological relevance of quinazoline compounds in addressing microbial resistance (Patel, Patel, & Patel, 2010).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.", "Starting Materials": [ "2-chlorobenzyl chloride", "3-indole ethanol", "2-aminobenzoic acid", "thiourea", "sodium hydroxide", "acetic anhydride", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-chlorobenzylthio)benzoic acid by reacting 2-chlorobenzyl chloride with thiourea in the presence of sodium hydroxide in ethanol.", "Step 2: Cyclization of 2-(2-chlorobenzylthio)benzoic acid with acetic anhydride in the presence of sulfuric acid to form 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Condensation of 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 3-indole ethanol in the presence of acetic anhydride and sulfuric acid to form 3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.", "Step 4: Purification of the final compound by recrystallization from chloroform and diethyl ether." ] } | |
CAS-Nummer |
442531-99-9 |
Produktname |
3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molekularformel |
C26H21ClN4O2S |
Molekulargewicht |
488.99 |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2S/c27-21-7-3-1-5-18(21)15-31-25(33)20-10-9-16(13-23(20)30-26(31)34)24(32)28-12-11-17-14-29-22-8-4-2-6-19(17)22/h1-10,13-14,29H,11-12,15H2,(H,28,32)(H,30,34) |
InChI-Schlüssel |
XPWXPNOGQUHCSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=S)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



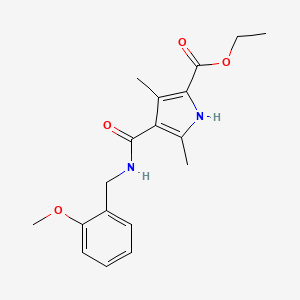
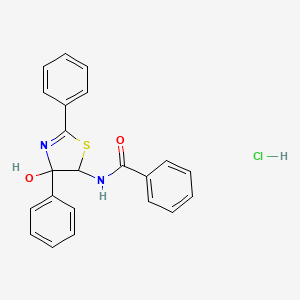

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2746075.png)
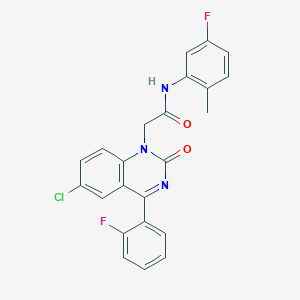

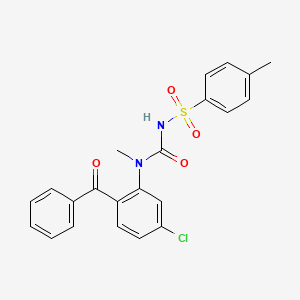
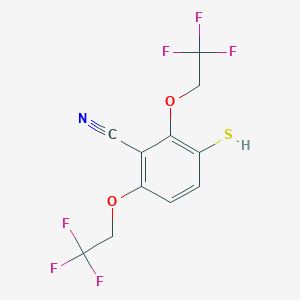
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)
![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2746088.png)
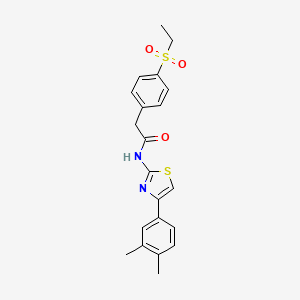
![1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746090.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2746091.png)
